- Iron-Catalyzed C-H Borylation of Arenes, Journal of the American Chemical Society, 2015, 137(12), 4062-4065

Cas no 878197-87-6 (N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)

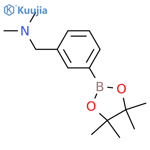

N,N-ジメチル-1-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]メタンアミンは、ボロン酸エステル基を有する有機化合物です。この化合物は、特に鈴木・宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において有用な中間体として機能します。分子内にジメチルアミン基を有することで、高い反応性と溶解性を示すことが特徴です。また、4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン基は、空気や湿気に対して比較的安定であり、取り扱いが容易です。これらの特性から、医薬品や機能性材料の合成において重要な役割を果たします。

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine structure](https://ja.kuujia.com/scimg/cas/878197-87-6x500.png)

878197-87-6 structure

商品名:N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

CAS番号:878197-87-6

MF:C15H24BNO2

メガワット:261.16756439209

MDL:MFCD07771993

CID:710139

PubChem ID:3460459

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 化学的及び物理的性質

名前と識別子

-

- Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine

- {4-[(dimethylamino)methyl]phenyl}boronic acid pinacol ester

- 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester

- 4-(N,N-DIMETHYLAMINOMETHYL)PHENYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE 0.98

- Benzenemethanamine,N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- DIMETHYL-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZYL]-AMINE

- Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine

- N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- 4-(4'-Methoxybenzyloxy)phenylboronic acid

- 4-(N,N-dimethylaminomethyl)phenyl boronic acid pinacol ester

- 4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride

- N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methan-amine

- N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Benzenemethanamine

- AC7055

- AKOS016001998

- AM90146

- SY024492

- DTXSID20392691

- 878197-87-6

- Dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl]-amine

- Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]amine;4-(Dimethylaminomethyl)phenylboronic acid pinacol ester

- EN300-103713

- 4-(N,N-Dimethylaminomethyl)phenylboronic Acid Pinacol Ester

- SATLWVSJANHADH-UHFFFAOYSA-N

- dimethyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

- SCHEMBL520826

- AS-2565

- dimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine

- AB20883

- DIMETHYL({[4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE

- CS-0175618

- N,N-DIMETHYL-1-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)METHANAMINE

- A862398

- MFCD04971190

- 4-((N,N-DIMETHYLAMINO)METHYL)PHENYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE

- 4-(Dimethylaminomethyl)phenylboronic acid pinacol ester

- XH0336

-

- MDL: MFCD07771993

- インチ: InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3

- InChIKey: SATLWVSJANHADH-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC=C(C=C2)CN(C)C)O1

計算された属性

- せいみつぶんしりょう: 261.19000

- どういたいしつりょう: 261.19

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.7A^2

じっけんとくせい

- ゆうかいてん: 290-291°C

- PSA: 21.70000

- LogP: 2.04740

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272314-10 g |

4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester, 98%; . |

878197-87-6 | 98% | 10g |

€572.40 | 2023-04-26 | |

| Chemenu | CM137307-250mg |

Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine |

878197-87-6 | 95% | 250mg |

$66 | 2022-08-31 | |

| Chemenu | CM137307-1g |

Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine |

878197-87-6 | 95% | 1g |

$106 | 2023-02-01 | |

| Cooke Chemical | A6464612-1G |

4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester |

878197-87-6 | 95% | 1g |

RMB 463.20 | 2025-02-20 | |

| Chemenu | CM137307-5g |

Dimethyl-[4-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzyl]amine |

878197-87-6 | 95% | 5g |

$402 | 2022-08-31 | |

| Enamine | EN300-103713-5.0g |

dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |

878197-87-6 | 5g |

$105.0 | 2023-06-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-261453-1 g |

4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride, |

878197-87-6 | 1g |

¥2,971.00 | 2023-07-11 | ||

| AK Scientific | AMTB532-10g |

4-(Dimethylaminomethyl)phenylboronic acid pinacol ester |

878197-87-6 | 95% | 10g |

$250 | 2025-02-18 | |

| Enamine | EN300-103713-0.5g |

dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |

878197-87-6 | 95% | 0.5g |

$25.0 | 2023-10-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D8075-1g |

4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride |

878197-87-6 | 98% | 1g |

872.0CNY | 2021-08-04 |

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]dimethyliron ; 72 h, rt

リファレンス

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Raw materials

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Preparation Products

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

878197-87-6 (N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine) 関連製品

- 269410-09-5(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:878197-87-6)N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

清らかである:99%

はかる:5g

価格 ($):182.0